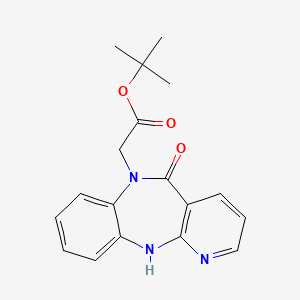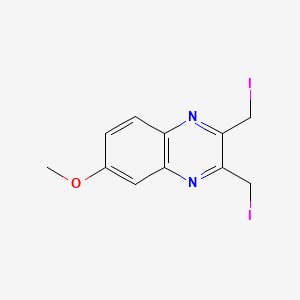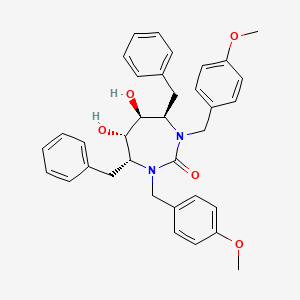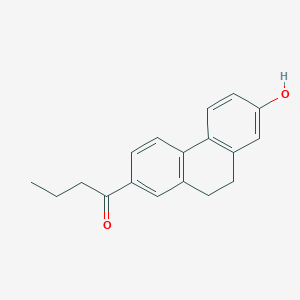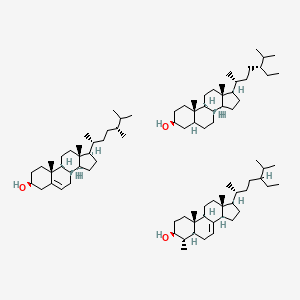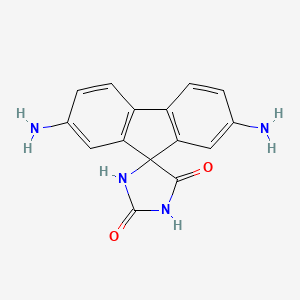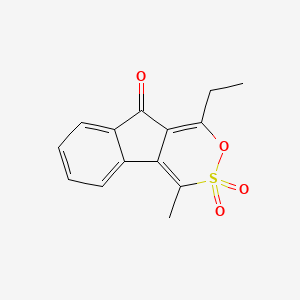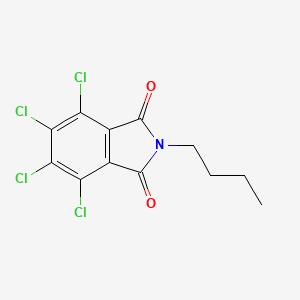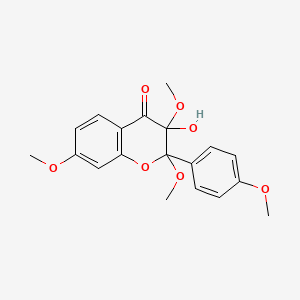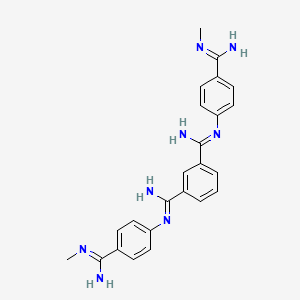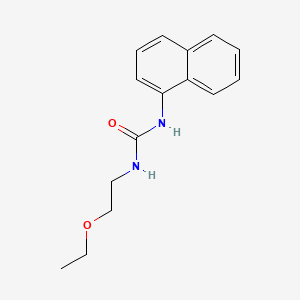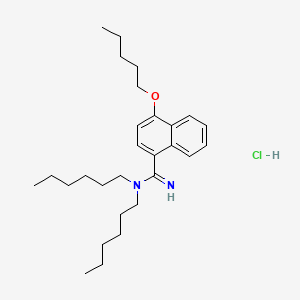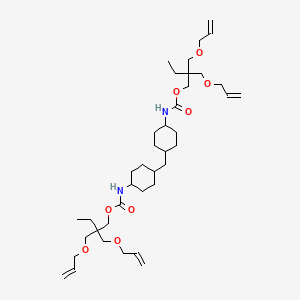
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is a complex organic compound with the molecular formula C₃₉H₆₆N₂O₈ It is known for its unique structure, which includes multiple allyloxy groups and a methylenedi-4,1-cyclohexanediyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate typically involves the reaction of methylenedi-4,1-cyclohexanediyl diisocyanate with 2,2-bis((allyloxy)methyl)butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dicarbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and isolation to ensure the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism by which Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. The allyloxy groups and the dicarbamate linkage play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)biscarbamate
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2-Methyl-1,4-phenylene Bis[4-[[[4-(acryloyloxy)butoxy]carbonyl]oxy]benzoate]
Uniqueness
Bis(2,2-bis((allyloxy)methyl)butyl) (methylenedi-4,1-cyclohexanediyl)dicarbamate is unique due to its specific combination of allyloxy groups and the methylenedi-4,1-cyclohexanediyl core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
68391-53-7 |
|---|---|
Molecular Formula |
C39H66N2O8 |
Molecular Weight |
690.9 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butyl N-[4-[[4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C39H66N2O8/c1-7-21-44-26-38(11-5,27-45-22-8-2)30-48-36(42)40-34-17-13-32(14-18-34)25-33-15-19-35(20-16-33)41-37(43)49-31-39(12-6,28-46-23-9-3)29-47-24-10-4/h7-10,32-35H,1-4,11-31H2,5-6H3,(H,40,42)(H,41,43) |
InChI Key |
JHDHGEWZDLMHRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC=C)(COCC=C)COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCC(CC)(COCC=C)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


